molecular formula C19H23N3O3 B14898352 tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate

tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate

Cat. No.: B14898352
M. Wt: 341.4 g/mol
InChI Key: CAEVMMMMYADYIG-UHFFFAOYSA-N
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Description

tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate: is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and drugs due to their diverse biological activities

Preparation Methods

The synthesis of tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with an appropriate indole derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate can be compared with other indole derivatives such as:

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

tert-butyl N-[2-[(1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy]ethyl]carbamate

InChI

InChI=1S/C19H23N3O3/c1-12-17-14(7-8-20-12)15-11-13(5-6-16(15)22-17)24-10-9-21-18(23)25-19(2,3)4/h5-8,11,22H,9-10H2,1-4H3,(H,21,23)

InChI Key

CAEVMMMMYADYIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=C(C=C3)OCCNC(=O)OC(C)(C)C

Origin of Product

United States

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